![molecular formula C18H20N4O3 B2548087 N-((1-(pyrimidin-2-yl)pipéridin-4-yl)méthyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1235118-34-9](/img/structure/B2548087.png)

N-((1-(pyrimidin-2-yl)pipéridin-4-yl)méthyl)benzo[d][1,3]dioxole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

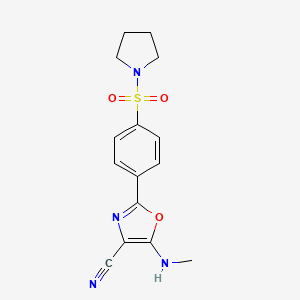

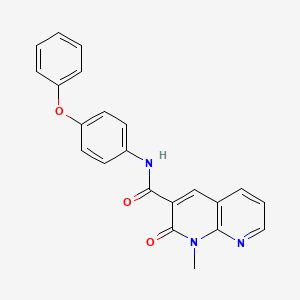

The compound N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex molecule that may be related to the field of medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with potential pharmacological activities. For instance, the first paper discusses a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides that show affinity for dopamine D(2) and serotonin 5-HT(3) receptors . The second paper explores the modification of the pyridine moiety in N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides to enhance analgesic properties . These studies suggest that the compound may also have interesting binding properties and potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For example, the synthesis of pyridine-3-carboxamides in the first paper was achieved by preparing the corresponding benzamide and then introducing various substituents to optimize receptor binding affinity . In the second paper, the synthesis involved the condensation of 2-amino-4-methylpyridine with triethyl methanetricarboxylate, followed by a reaction with benzylamines . These methods indicate that the synthesis of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide would likely require careful planning of the synthetic route, selection of appropriate starting materials, and precise control of reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds can greatly influence their pharmacological profile. The first paper mentions that the optical resolution of a racemic mixture resulted in enantiomers with significantly different receptor binding affinities, highlighting the importance of stereochemistry . Additionally, an X-ray crystallographic study revealed the existence of energetically stable conformers, which may contribute to the high affinity for the target receptors . These findings suggest that the molecular structure, including stereochemistry and conformation, of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide would be critical to its function and potential therapeutic effects.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of related compounds can provide insights into the reactivity of the compound . The papers describe reactions such as condensation, displacement of substituents, and the introduction of lipophilic groups to enhance receptor binding . These reactions are likely to be relevant for the synthesis and potential modification of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide to optimize its pharmacological properties.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of related compounds can be inferred. The solubility, lipophilicity, and stability of the compound would be important for its bioavailability and pharmacokinetics. The papers suggest that the introduction of certain substituents can enhance lipophilicity and, consequently, receptor binding affinity . These properties would need to be carefully considered in the development of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide as a potential therapeutic agent.

Applications De Recherche Scientifique

- Des études récentes ont examiné des dérivés de ce composé comme agents anti-inflammatoires potentiels. Les chercheurs explorent leurs effets sur les voies inflammatoires, telles que l'inflammasome NLRP3 .

- Certains dérivés de ce composé présentent une meilleure activité antifibrotique que les médicaments existants comme la pirfénidone. Ces molécules pourraient être précieuses dans le traitement des maladies fibrotiques .

- Les chercheurs explorent des modifications pour améliorer la sélectivité et la puissance contre des kinases spécifiques .

Agents anti-inflammatoires

Agents antifibrotiques

Inhibiteurs de la tyrosine kinase

Synthèse chimique et méthodologie

En résumé, N-((1-(pyrimidin-2-yl)pipéridin-4-yl)méthyl)benzo[d][1,3]dioxole-5-carboxamide est prometteur dans diverses disciplines scientifiques, du développement de médicaments à la biologie chimique. Sa structure polyvalente invite à une exploration et une optimisation plus approfondies pour des applications spécifiques. 🌟

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of the compound N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is Protein Kinase B (PKB or Akt). PKB is an important component of intracellular signaling pathways regulating growth and survival .

Mode of Action

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide interacts with its target, PKB, by inhibiting it. This inhibition is ATP-competitive and occurs at the nanomolar level . The compound’s interaction with PKB results in changes in the signaling pathways that regulate cell growth and survival.

Biochemical Pathways

The compound N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is frequently deregulated in cancer, and inhibitors of PKB, such as this compound, can modulate biomarkers of signaling through PKB .

Pharmacokinetics

The pharmacokinetic properties of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide include its oral bioavailability. Compounds containing 4-amino-4-benzylpiperidines, like this one, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

The molecular and cellular effects of N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide’s action include the modulation of biomarkers of signaling through PKB. This modulation can strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Propriétés

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c23-17(14-2-3-15-16(10-14)25-12-24-15)21-11-13-4-8-22(9-5-13)18-19-6-1-7-20-18/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJNEBVKMUZGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]benzoic acid](/img/structure/B2548005.png)

![(S)-methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B2548006.png)

![(2E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2548017.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2548018.png)

![[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2548022.png)

![3-(3-hydroxypropyl)-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548023.png)